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Compound of Interest

Compound Name: Lingdolinurad

Cat. No.: B12391523

Frequently Asked Questions (FAQSs)

Q1: What is Lingdolinurad and what is its mechanism of action?

Lingdolinurad (also known as ABP-671) is a potent and selective inhibitor of the human urate
transporter 1 (URAT1).[1][2] URATL is primarily located in the kidneys and is responsible for
the reabsorption of uric acid from the urine back into the blood.[3] By inhibiting URAT1,
Lingdolinurad blocks this reabsorption, leading to increased excretion of uric acid in the urine
and a subsequent reduction of uric acid levels in the blood.[4] This mechanism of action makes
it a promising therapeutic agent for conditions associated with high uric acid levels, such as
gout and hyperuricemia.[4][5][6]

Q2: What is the known solubility of Lingdolinurad?

Lingdolinurad is readily soluble in dimethyl sulfoxide (DMSQO) at a concentration of 10 mM.[1]
However, like many small molecule inhibitors, it has limited solubility in aqueous solutions.
Detailed solubility information in common in vitro experimental buffers is provided in the "Data
Presentation" section below.

Q3: How should I prepare a stock solution of Lingdolinurad?

For most in vitro applications, it is recommended to prepare a 10 mM stock solution of
Lingdolinurad in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in
small aliquots to avoid repeated freeze-thaw cycles.
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Q4: I'm observing precipitation when | dilute my Lingdolinurad stock solution into my aqueous
assay buffer. What should | do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic
compounds. Please refer to the "Troubleshooting Guide" for detailed strategies to mitigate this
problem. Key suggestions include optimizing the final DMSO concentration, using a surfactant,
and adjusting the pH of your buffer.

Data Presentation

hvsicochemical ies of Lingdolinurad

Property Value Reference
Molecular Weight 370.21 g/mol [1]
Molecular Formula C17H12BrN302 [1]
Appearance Solid [1]

CAS Number 2088176-96-7

lubility of Linadoli I

Solvent/Buffer Solubility Notes

DMSO 10 mM [1]

Prone to precipitation at higher
PBS (pH 7.4) Low _
concentrations.

] Solubility can be influenced by
Cell Culture Media (e.g.,

DMEM, RPMI)

Low serum and other media

components.

Experimental Protocols
Protocol: In Vitro URAT1 Inhibition Assay using HEK293
Cells
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This protocol describes a non-isotopic uric acid uptake assay to measure the inhibitory activity
of Lingdolinurad on the human urate transporter 1 (URAT1) expressed in HEK293 cells.

Materials:

HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
o Wild-type HEK293 cells (for control)

e Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
e Phosphate-Buffered Saline (PBS)

e Uric acid

o Krebs-Ringer buffer (or similar physiological salt solution)

e Lingdolinurad

e DMSO (anhydrous)

o Cell lysis buffer

 Uric acid quantification kit (commercially available)

e Microplate reader

Experimental Workflow Diagram:

Caption: Workflow for the in vitro URAT1 inhibition assay.

Procedure:

o Cell Seeding: Seed hURAT1-HEK293 and wild-type HEK293 cells into 24-well plates at a
density that will result in approximately 80% confluency on the day of the assay.

o Compound Preparation: Prepare a 10 mM stock solution of Lingdolinurad in DMSO.
Perform serial dilutions of the stock solution in DMSO to achieve the desired final
concentrations for the dose-response curve.
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e Pre-incubation: On the day of the assay, remove the culture medium from the cells. Wash
the cells once with pre-warmed Krebs-Ringer buffer. Add Krebs-Ringer buffer containing the
desired concentrations of Lingdolinurad or vehicle (DMSO) to the respective wells. Ensure
the final DMSO concentration is consistent across all wells and does not exceed a level toxic
to the cells (typically < 0.5%). Incubate for 30 minutes at 37°C.

» Uric Acid Uptake: Prepare a uric acid solution in Krebs-Ringer buffer (e.g., 750 uM). After the
pre-incubation period, add the uric acid solution to each well and incubate for 30 minutes at
37°C.

» Washing: To terminate the uptake, aspirate the uric acid solution and immediately wash the
cells three times with ice-cold PBS.

e Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer to each well.

e Quantification: Determine the intracellular uric acid concentration using a commercial uric
acid quantification kit according to the manufacturer's instructions.

o Data Analysis: Subtract the background uric acid levels measured in the wild-type HEK293
cells from the levels in the hURAT1-HEK293 cells to determine the URAT1-specific uptake.
Plot the percentage of inhibition against the Lingdolinurad concentration and fit the data to
a dose-response curve to calculate the IC50 value.

Troubleshooting Guide

This guide addresses common issues encountered when working with Lingdolinurad in in
vitro experiments, with a focus on solubility.
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Issue

Possible Cause

Recommended Solution

Precipitation of Lingdolinurad
upon dilution in aqueous
buffer.

Low aqueous solubility of the

compound.

- Optimize DMSO
Concentration: Keep the final
DMSO concentration in your
assay as low as possible while
maintaining compound
solubility. A final concentration
of 0.1-0.5% is generally well-
tolerated by most cell lines. -
Use Surfactants: For cell-free
assays, consider adding a
small amount of a non-ionic
surfactant such as Tween-20
or Triton X-100 (e.g., 0.01-
0.05%) to the assay buffer to
improve solubility. Note that
surfactants can be cytotoxic
and should be used with
caution in cell-based assays. -
pH Adjustment: The solubility
of some compounds can be
influenced by pH. If your
experimental design allows,
test the solubility of
Lingdolinurad in buffers with
slightly different pH values. -
Pluronic F-127: Consider using
Pluronic F-127, a non-ionic
surfactant copolymer, to aid in

solubilization.

High variability in experimental

results.

Inconsistent compound

solubility or precipitation.

- Vortexing/Sonication: Ensure
the diluted compound solution
is well-mixed by vortexing or
brief sonication before adding
it to the assay. - Visual

Inspection: Always visually
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inspect your diluted compound
solutions for any signs of
precipitation before use. -
Prepare Fresh Dilutions:
Prepare fresh dilutions of
Lingdolinurad from the DMSO

stock for each experiment.

Low or no inhibitory activity

observed.

Compound precipitation
leading to a lower effective

concentration.

- Confirm Solubility: Before
conducting the full experiment,
perform a preliminary solubility
test at the highest
concentration of Lingdolinurad
you plan to use in your assay
buffer. - Increase Pre-
incubation Time: A longer pre-
incubation time may allow for
better partitioning of the
compound into the cellular

membrane.

Cell toxicity observed at higher

compound concentrations.

Cytotoxicity of Lingdolinurad or
the solvent (DMSO).

- Determine DMSO Tolerance:
Perform a vehicle control
experiment to determine the
maximum concentration of
DMSO your cells can tolerate
without affecting viability. -
Assess Compound Toxicity:
Run a cell viability assay (e.g.,
MTT, CellTiter-Glo) in parallel
with your functional assay to
determine the cytotoxic

concentration of Lingdolinurad.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting common issues.
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URAT1 Signaling Pathway

Lingdolinurad directly targets the URAT1 transporter, which is a key component in the renal
handling of uric acid. The diagram below illustrates the role of URAT1 in uric acid reabsorption

and the mechanism of action of Lingdolinurad.

Tubular Lumen (Urine)

eabsorption Inhibition

Renal Proximal Tubule Cell

Bloodstream

Uric Acid

Click to download full resolution via product page

Caption: Mechanism of URAT1 inhibition by Lingdolinurad.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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